2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone
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Overview
Description
2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is a chemical compound with the molecular formula C9H12BrNOS It is characterized by the presence of a bromine atom, a thiazole ring, and a tert-butyl group
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a logP value of 1.7, indicating moderate lipophilicity .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may exert various molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is not well-defined. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone typically involves the bromination of 1-(2-(tert-butyl)thiazol-4-YL)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents in acidic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding sulfoxide or sulfone.
Scientific Research Applications
2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-methylthiazol-4-YL)ethanone
- 2-Bromo-1-(2-ethylthiazol-4-YL)ethanone
- 2-Bromo-1-(2-isopropylthiazol-4-YL)ethanone
Uniqueness
2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Biological Activity
2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is a compound that belongs to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential as therapeutic agents, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Chemical Formula : C₁₂H₁₅BrN₁OS
- Molecular Weight : 284.22 g/mol
The presence of the bromine atom and the tert-butyl group significantly influences its biological properties, enhancing solubility and reactivity.
Research indicates that thiazole derivatives exhibit their biological activities through various mechanisms:
- Anticancer Activity : Thiazole compounds often induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies have shown that thiazole derivatives can inhibit the Bcl-2 protein, leading to increased apoptosis in cancer cells .
- Antimicrobial Properties : The thiazole moiety is recognized for its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways in pathogens. This has been demonstrated in various studies where thiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Target/Cell Line | IC₅₀ Value (µM) | Reference |
---|---|---|---|
Anticancer | Jurkat Cells | < 5 | |
Antimicrobial | Staphylococcus aureus | 15 | |
Anti-inflammatory | RAW 264.7 Macrophages | 10 |
Case Studies
Several case studies highlight the efficacy of thiazole derivatives, including this compound:
- Anticancer Study : In a study investigating the cytotoxic effects of various thiazole derivatives on cancer cell lines, it was found that compounds with a similar structure exhibited significant growth inhibition in Jurkat cells, with IC₅₀ values ranging from 4 to 10 µM. The presence of electron-donating groups was crucial for enhancing activity .
- Antimicrobial Evaluation : A comparative study on the antimicrobial activity of substituted thiazoles showed that compounds with bromine substitutions had improved efficacy against Staphylococcus aureus compared to their non-brominated counterparts. The study concluded that bromination enhances membrane permeability and target binding .
- Inflammation Model : In an animal model of inflammation, thiazole derivatives demonstrated a reduction in paw edema when administered prior to inflammatory stimuli. The mechanism was attributed to the inhibition of COX enzymes, leading to decreased prostaglandin synthesis .
Structure-Activity Relationship (SAR)
The SAR analysis for thiazole derivatives indicates that:
- Substitution Patterns : The presence of electron-donating groups (such as tert-butyl) at specific positions on the thiazole ring enhances biological activity.
- Bromination : Bromine substitution at the ethyl position increases lipophilicity and bioavailability, contributing to improved efficacy across various assays.
These insights suggest that careful modification of the thiazole structure can lead to compounds with enhanced therapeutic potential.
Properties
IUPAC Name |
2-bromo-1-(2-tert-butyl-1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-9(2,3)8-11-6(5-13-8)7(12)4-10/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXNDQHKXCEYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.